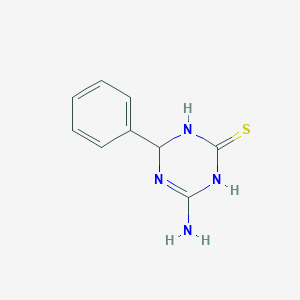![molecular formula C23H27N3O5 B3015081 5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868143-92-4](/img/structure/B3015081.png)
5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione” is a complex organic molecule. It belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. The intermediate compound, 2-amino-1-cyclohexyl-4- (3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (2), was prepared and allowed to react with oxalyl chloride to give the corresponding strategic starting material . This compound underwent diverse reactions with amines to give the corresponding carboxylic amides, with alcohols to give the carboxylic esters, and with hydrazine to give the carbohydrazide .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a pyrimidoquinoline core, which is a fused ring system incorporating both pyrimidine and quinoline moieties .科学的研究の応用
Molecular Structure Analysis
- A study by Trilleras et al. (2017) involved synthesizing and characterizing a similar compound, 5-(4-methoxyphenyl)-2-methylthio-5,12-dihydrobenzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H)-trione, using various techniques including FT-IR, NMR, and GC-MS. This research contributes to the understanding of the molecular structure and properties of such compounds (Trilleras et al., 2017).
Synthesis and Reactivity Studies
- Shaker and Elrady (2008) reported on the synthesis of related pyrimido[5,4-b]quinolin-2,4,9-triones using a one-pot condensation method. This highlights the synthetic methods applicable to compounds like the one (Shaker & Elrady, 2008).
- Phillips and Castle (1980) described the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines, using intermediates similar to the compound , demonstrating its potential as an intermediate in complex syntheses (Phillips & Castle, 1980).
Novel Synthetic Approaches
- Khalafi‐Nezhad and Panahi (2011) developed a method for synthesizing novel 8,9-dihydro-8,8-dimethyl-5,10-diphenylpyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H,7H,10H)-trione derivatives. This research is significant in exploring new synthetic routes for similar compounds (Khalafi‐Nezhad & Panahi, 2011).
Application in Catalysis and Material Science
- Patel and Patel (2019) demonstrated a novel synthesis using a sustainable catalyst, highlighting the compound's potential application in green chemistry and catalysis (Patel & Patel, 2019).
- Elkanzi et al. (2020) conducted a study on a similar compound for photodiode applications, indicating its potential use in optoelectronic devices (Elkanzi et al., 2020).
将来の方向性
作用機序
Target of Action
Similar compounds have been found to interact with enzymes such as acetylcholinesterase (ache) and have shown potential as neuroprotective agents .
Mode of Action
It’s suggested that similar compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
Biochemical Pathways
Similar compounds have been found to influence the production of reactive oxygen species (ros), which are known to increase dramatically under cellular damage .
Result of Action
Similar compounds have been found to affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
The broad application of similar compounds arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
特性
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-23(2)10-14-18(15(27)11-23)17(13-8-7-12(30-5)9-16(13)31-6)19-20(24-14)25(3)22(29)26(4)21(19)28/h7-9,17,24H,10-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAIRLNRUFPYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=C(C=C(C=C4)OC)OC)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B3014998.png)
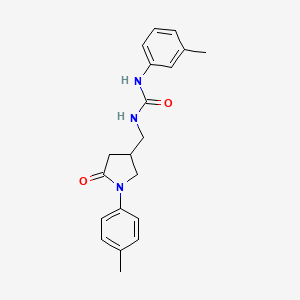

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-phenyloxane-4-carboxamide](/img/structure/B3015005.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B3015006.png)
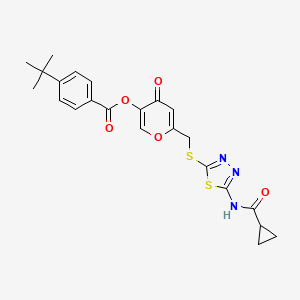
![Methyl (E)-4-[(3R,4R)-3-methoxy-4-[(4-methyl-1,3-thiazole-5-carbonyl)amino]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3015008.png)
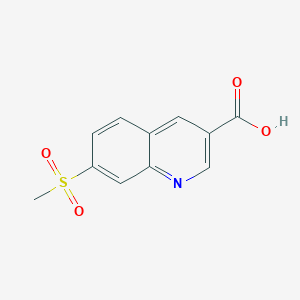
![8-(sec-butyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015010.png)
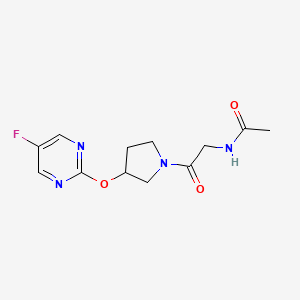
![Methyl 2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3015014.png)

![N-(3-chlorophenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3015017.png)
